Gentamicin - 1403-66-3

Gentamicin

Catalog Number: EVT-269144
CAS Number: 1403-66-3
Molecular Formula: C21H43N5O7
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gentamicin is an aminoglycoside antibiotic, produced by the fermentation of Micromonospora purpurea. [, ] It is classified as a broad-spectrum antibiotic, exhibiting bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria. [, , ] In scientific research, Gentamicin serves as a valuable tool in various applications, including in vitro and in vivo studies.

Kanamycin

Compound Description: Kanamycin is an aminoglycoside antibiotic, similar to gentamicin, that functions by inhibiting bacterial protein synthesis. It is mentioned in the context of ototoxicity research, specifically regarding its similar effects on hearing in mammals and birds. []

Relevance: Kanamycin serves as a relevant comparison to gentamicin due to their shared classification as aminoglycosides and their comparable ototoxic effects. Both compounds exhibit similar mechanisms of action and potential for causing hearing loss. []

Streptomycin

Compound Description: Streptomycin is another aminoglycoside antibiotic that shares structural and functional similarities with gentamicin. Like gentamicin and kanamycin, it is known to cause ototoxicity in mammals and birds. []

Relevance: Streptomycin's inclusion highlights the broader class of aminoglycoside antibiotics and their common ototoxic potential. The research emphasizes that the insensitivity of chicken embryos to gentamicin's ototoxicity is not unique, as they also demonstrate insensitivity to kanamycin and streptomycin. This suggests a common underlying mechanism related to aminoglycoside ototoxicity in this developmental stage. []

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic frequently used in combination with gentamicin, particularly for treating infections like methicillin-resistant Staphylococcus aureus (MRSA) infections. [, , , ]

Daptomycin

Compound Description: Daptomycin is a cyclic lipopeptide antibiotic considered a potential alternative to the vancomycin and gentamicin combination for treating MRSA infections. [, ]

Relevance: Daptomycin's emergence as a treatment option for MRSA infections underscores the ongoing search for effective alternatives to gentamicin, especially when considering its potential side effects. The research investigates daptomycin's efficacy and compares it to the established vancomycin and gentamicin combination therapy. [, ]

Ceftriaxone

Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic often used in combination with gentamicin for treating multi-drug resistant Neisseria gonorrhoeae infections. []

Relevance: Ceftriaxone's use alongside gentamicin in combating multi-drug resistant gonorrhea highlights the need for combination therapies to overcome antibiotic resistance. This combination demonstrates synergistic effects against certain resistant strains, improving treatment efficacy. []

Ertapenem

Compound Description: Ertapenem, a carbapenem antibiotic, presents another potential combination partner for gentamicin, particularly in treating multi-drug resistant Neisseria gonorrhoeae infections. []

Relevance: Similar to ceftriaxone, ertapenem's inclusion underscores the importance of exploring different antibiotic combinations to address gentamicin resistance effectively. This research specifically investigates its synergistic potential when combined with gentamicin. []

Azithromycin

Compound Description: Azithromycin is a macrolide antibiotic also investigated as a potential combination therapy partner for gentamicin in managing multi-drug resistant Neisseria gonorrhoeae. []

Relevance: Like ceftriaxone and ertapenem, azithromycin is explored for its ability to enhance gentamicin's efficacy against resistant gonorrhea strains. This research highlights the ongoing efforts to combat antibiotic resistance through synergistic drug combinations. []

Tobramycin

Compound Description: Tobramycin, belonging to the aminoglycoside class, is directly compared to gentamicin in terms of its effectiveness against Pseudomonas aeruginosa infections. [, ]

Relevance: The comparative studies between tobramycin and gentamicin provide insight into their relative effectiveness against specific bacterial species. While both belong to the same antibiotic class, they might exhibit varying degrees of potency and efficacy against specific pathogens. [, ]

Carbenicillin

Compound Description: Carbenicillin is a carboxypenicillin antibiotic investigated for its potential synergistic effects when combined with either gentamicin or tobramycin against Pseudomonas aeruginosa. []

Relevance: The research explores carbenicillin as a potential partner drug to enhance the effectiveness of aminoglycosides like gentamicin and tobramycin. This highlights the importance of investigating combination therapies to combat bacterial infections effectively. []

Clindamycin

Compound Description: Clindamycin, a lincosamide antibiotic, has been historically used in combination with gentamicin for treating intra-abdominal and female genital tract infections. [, ]

Relevance: While the research acknowledges the past use of clindamycin and gentamicin combinations, it also presents findings suggesting that alternative regimens might be equally effective. This emphasizes the need to continuously re-evaluate established treatment protocols based on emerging evidence. [, ]

Metronidazole

Compound Description: Metronidazole, a nitroimidazole antibiotic, is another agent previously used in combination with gentamicin for specific infection types. [, ]

Relevance: Similar to clindamycin, the research includes metronidazole to illustrate the evolving landscape of antibiotic treatment strategies. The findings suggest that while metronidazole and gentamicin combinations have been used historically, alternative options may provide comparable efficacy. [, ]

Cefoxitin

Compound Description: Cefoxitin, a second-generation cephalosporin antibiotic, was investigated as a potential alternative to clindamycin when used in combination with gentamicin. []

Relevance: The study's comparison of cefoxitin and gentamicin combinations to clindamycin and gentamicin highlights the ongoing search for equally effective and potentially less toxic treatment options. []

Ceftizoxime

Compound Description: Ceftizoxime, a third-generation cephalosporin antibiotic, was studied for its efficacy as a standalone treatment option compared to the combination of clindamycin and gentamicin. []

Relevance: Including ceftizoxime as a potential alternative to the clindamycin and gentamicin combination underscores the research's focus on identifying equally effective monotherapy options to potentially minimize antibiotic exposure and reduce side effects. []

Rifampin

Compound Description: Rifampin, a rifamycin antibiotic, is often included in treatment recommendations for staphylococcal prosthetic valve endocarditis (PVE) despite limited clinical evidence supporting its benefit when used in conjunction with gentamicin. []

Relevance: The research critically examines the dogma surrounding rifampin and gentamicin use in staphylococcal PVE. The findings challenge the current guidelines by highlighting the lack of robust clinical data supporting their combined use and drawing attention to their potential for additive toxicity. []

Polyaspartic Acid

Compound Description: Polyaspartic acid is a biodegradable polyanion investigated for its potential to reduce the nephrotoxicity induced by aminoglycosides like gentamicin. []

Relevance: Unlike the other compounds listed, polyaspartic acid is not an antibiotic. Instead, it represents a potential protective agent against gentamicin-induced kidney damage. The research suggests that polyaspartic acid might achieve this protective effect by binding to gentamicin within lysosomes, preventing the cascade of events that lead to nephrotoxicity. []

Overview

Gentamicin is an aminoglycoside antibiotic that is widely used in clinical settings to treat a variety of bacterial infections. It is derived from the bacterium Micromonospora purpurea and is particularly effective against gram-negative bacteria, making it a critical agent in the treatment of severe infections, including those caused by Pseudomonas aeruginosa and Escherichia coli. Gentamicin is classified under the aminoglycoside class of antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis.

Source and Classification

Gentamicin is sourced from the fermentation of Micromonospora purpurea, a soil-dwelling actinobacterium. This compound falls under the classification of aminoglycosides, which are known for their broad-spectrum antibacterial activity. Aminoglycosides are characterized by their amino sugar components linked to an aminocyclitol ring, which is crucial for their biological activity.

Synthesis Analysis

The synthesis of gentamicin involves several complex biochemical pathways. A prominent method includes the conversion of sisomicin, which serves as a precursor. The synthesis typically follows these key steps:

  1. Formation of Key Intermediates: Sisomicin undergoes chemical modifications such as cleavage and acylation to form key intermediates.
  2. Regioselective Modification: The C-6′ position of gentamicin can be selectively modified using chemoenzymatic methods, allowing for the creation of novel derivatives with potentially enhanced properties .
  3. Final Hydrolysis and Purification: After various chemical transformations, gentamicin is purified through chromatographic techniques to isolate the desired product in high yield .
Molecular Structure Analysis

Gentamicin consists of several amino sugars linked to an aminocyclitol core. Its molecular formula is C21H43N5O7C_{21}H_{43}N_5O_7, and it has a complex structure with multiple functional groups that contribute to its pharmacological activity. The structure can be represented as follows:

  • Aminocyclitol Ring: This central structure is essential for binding to bacterial ribosomes.
  • Amino Sugar Components: These sugars enhance solubility and facilitate interaction with bacterial cells.

Data from nuclear magnetic resonance spectroscopy and mass spectrometry confirm the presence of these structural features, providing insights into the compound's behavior in biological systems .

Chemical Reactions Analysis

Gentamicin undergoes various chemical reactions that are vital for its synthesis and modification:

  1. Oxidation Reactions: These reactions are crucial for modifying functional groups within gentamicin, enhancing its antibacterial properties.
  2. Acylation and Alkylation: Selective N-acylation or N-alkylation at specific positions (e.g., C-6′) allows for the generation of gentamicin derivatives with tailored activities .
  3. Hydrolysis: Acidic hydrolysis is employed to remove protective groups during the final stages of synthesis, yielding active gentamicin.

These reactions highlight the versatility in modifying gentamicin to improve its efficacy or reduce toxicity.

Mechanism of Action

Gentamicin exerts its antibacterial effects primarily through binding to the 30S subunit of bacterial ribosomes. This binding disrupts protein synthesis by causing misreading of messenger RNA, leading to the production of nonfunctional proteins. The mechanism can be summarized as follows:

  1. Binding: Gentamicin binds specifically to the ribosomal RNA within the 30S subunit.
  2. Inhibition: This binding inhibits the initiation complex formation and causes errors in translation.
  3. Bactericidal Effect: The accumulation of faulty proteins ultimately leads to cell death, making gentamicin bactericidal rather than merely bacteriostatic.

The minimum inhibitory concentration (MIC) values indicate that gentamicin's effectiveness varies with bacterial strains, often requiring careful dosing .

Physical and Chemical Properties Analysis

Gentamicin exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water due to its ionic nature, which facilitates its use in intravenous formulations.
  • Stability: Gentamicin is stable under acidic conditions but can degrade under alkaline conditions or when exposed to heat.
  • Melting Point: The melting point varies depending on salt forms but generally falls within a specific range conducive for pharmaceutical applications.

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC) are commonly employed to analyze these properties .

Applications

Gentamicin has a wide array of scientific uses:

  1. Clinical Applications: It is primarily used to treat serious infections caused by gram-negative bacteria, particularly in hospital settings where resistant strains may be prevalent.
  2. Veterinary Medicine: Gentamicin is also utilized in veterinary medicine for treating infections in animals.
  3. Research Applications: In laboratory settings, gentamicin serves as a model compound for studying antibiotic resistance mechanisms and developing new antimicrobial agents.

The ongoing research into gentamicin derivatives aims to enhance its efficacy while minimizing side effects, particularly nephrotoxicity associated with high doses .

Molecular Mechanisms of Antibacterial Activity

Ribosomal Targeting Dynamics: 30S Subunit Binding & Protein Synthesis Disruption

Gentamicin exerts bactericidal effects primarily through high-affinity binding to the bacterial 30S ribosomal subunit. This interaction occurs at the decoding aminoacyl-tRNA site (A-site), specifically targeting the 16S rRNA (nucleotide A1408 in Escherichia coli) and ribosomal protein S12. Binding induces conformational changes that:

  • Displace critical adenine residues (A1492 and A1493), disrupting ribosomal proofreading function [1] [4]
  • Cause misreading of mRNA codons, leading to incorporation of incorrect amino acids into nascent polypeptides [5]
  • Block initiation complex formation and prevent transition from initiation to elongation phase [5]

The oxygen-dependent transport of gentamicin across bacterial membranes explains its selective activity against aerobic Gram-negative bacteria. Transport occurs in three phases:

  • Initial electrostatic binding to lipopolysaccharides in the outer membrane
  • Energy-dependent phase I: Low-level uptake via proton motive force
  • Energy-dependent phase II: Rapid accumulation following membrane disruption [5]

Table 1: Key Binding Sites of Gentamicin on the 30S Ribosomal Subunit

Target ComponentSpecific SiteFunctional Consequence
16S rRNAHelix 44 (A1408 region)Displacement of A1492/A1493, impaired codon-anticodon discrimination
Ribosomal protein S12Lysine-rich binding pocketStabilization of distorted rRNA conformation
A-sitemRNA decoding centerMisfolding of elongation factors, premature termination

Postantibiotic Effects & Concentration-Dependent Bactericidal Kinetics

Gentamicin exhibits concentration-dependent killing, where higher peak concentrations correlate with increased bacterial death rates and extended postantibiotic effects (PAEs). The PAE represents the persistent suppression of bacterial regrowth after antibiotic concentrations fall below the minimum inhibitory concentration (MIC). Key characteristics include:

  • Duration: 1–5 hours for Gram-negative bacilli due to irreversible ribosomal damage and time required to resynthesize aberrant proteins [1] [7]
  • Concentration dependence: PAE increases with higher peak concentrations (e.g., >10× MIC) [2]
  • Adaptive resistance: Transient reduction in aminoglycoside uptake following initial exposure, reversible within 4–24 hours after antibiotic removal [2]

Pharmacodynamic models demonstrate that peak concentration to MIC ratios (Cmax/MIC) >8–10 optimize efficacy and suppress resistance. For E. coli (MIC 2 mg/L), simulations show that peak concentrations ≥16 mg/L achieve 99.9% killing at 24 hours. Extended-interval dosing (e.g., 5–7 mg/kg once daily) exploits this by maximizing peak concentrations while allowing trough periods below toxicity thresholds [2].

Table 2: Pharmacodynamic Parameters of Gentamicin Activity

ParameterSignificanceOptimal ValueExperimental Evidence
Cmax/MICPredicts bactericidal efficacy>8–103–4 log kill reduction in P. aeruginosa at ratios >10 [1]
Postantibiotic effectDuration of growth suppression post-exposure1–5 hoursE. coli growth inhibition persists 2.8h after 2× MIC exposure [7]
Adaptive resistanceReduced uptake after initial exposureReverses in 4–24hP. aeruginosa shows 10-fold reduced uptake after 1h exposure [2]

Synergistic Interactions with β-Lactams: Membrane Permeabilization Mechanisms

The synergy between gentamicin and β-lactam antibiotics stems from complementary mechanisms that enhance bacterial membrane permeability:

  • Cell wall disruption: β-lactams (e.g., piperacillin, imipenem) inhibit penicillin-binding proteins (PBPs), compromising peptidoglycan integrity and causing cell wall defects [1] [8]
  • Enhanced aminoglycoside uptake: Cell wall damage facilitates gentamicin penetration into the periplasmic space, accelerating ribosomal targeting [10]
  • Suppression of adaptive resistance: β-lactams prevent the downregulation of gentamicin uptake systems observed in Gram-negative bacteria during monotherapy [1]

Synergy is particularly critical against biofilm-embedded bacteria and Enterococci. For Enterococcus faecalis, β-lactams alter cell surface charge, increasing gentamicin influx by 300% within 30 minutes. This enables bactericidal activity against intrinsically resistant strains where monotherapy fails [1] [8].

Table 3: Documented Synergistic Combinations Against Key Pathogens

Pathogenβ-Lactam PartnerEfficacy EnhancementMechanistic Basis
Pseudomonas aeruginosaPiperacillin/Cefepime100-fold increase in killing at 24hPorin-mediated gentamicin uptake potentiation
Enterococcus faecalisAmpicillin/Penicillin GBactericidal effect (vs. static for monotherapy)Cell wall thinning facilitating cytoplasmic entry
MRSAOxacillin/NafcillinMIC reduction of gentamicin by 4–8 foldDisruption of peptidoglycan layer
E. coli (ESBL-producing)Ceftazidime/avibactamRestoration of susceptibility to gentamicinβ-lactamase inhibition preventing antibiotic degradation

Novel approaches to enhance synergy include:

  • Lectin co-administration: Concanavalin A binds gentamicin and bacterial glycans, improving antibiotic penetration in multidrug-resistant S. aureus (MIC reduced 80%) [9]
  • Essential oil combinations: Lavender oil terpenes (linalool, linalyl acetate) disrupt membrane fluidity, yielding fractional inhibitory concentration indices (FICI) of 0.076–0.191 with gentamicin against MRSA [6]

Chemical incompatibilities require consideration: Carbenicillin and ticarcillin inactivate gentamicin in vitro via nucleophilic opening of the aminoglycoside ring. This is minimized by separate intravenous administration or using stable combinations (e.g., gentamicin + piperacillin) [10].

Properties

CAS Number

1403-66-3

Product Name

Gentamicin

IUPAC Name

(5R)-2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Molecular Formula

C21H43N5O7

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1

InChI Key

CEAZRRDELHUEMR-NWNXOGAHSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC

Solubility

Freely soluble in water
Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons

Synonyms

G Myticin
G-Myticin
Garamycin
Gentacycol
Gentamicin
Gentamicin Sulfate
Gentamicin Sulfate (USP)
Gentamicins
Gentamycin
Gentamycins
Gentavet
Genticin
GMyticin
Sulfate, Gentamicin

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC

Isomeric SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.